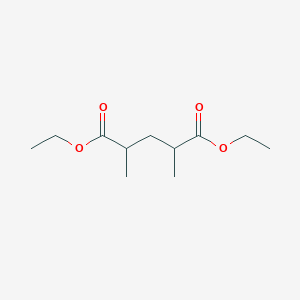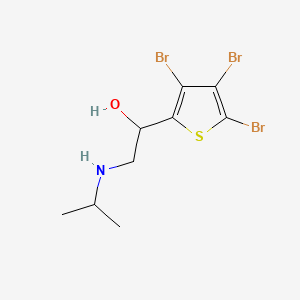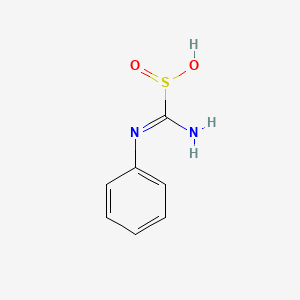
Anilino(imino)methanesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anilino(imino)methanesulfinic acid is a chemical compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 g/mol . This compound is known for its unique structure, which includes both an anilino group and an imino group attached to a methanesulfinic acid moiety. It is a white to off-white solid that decomposes at temperatures between 132-134°C .
Méthodes De Préparation
The synthesis of anilino(imino)methanesulfinic acid typically involves the reaction of aniline with methanesulfinic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation . Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Anilino(imino)methanesulfinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The anilino and imino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Anilino(imino)methanesulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of anilino(imino)methanesulfinic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes.
Comparaison Avec Des Composés Similaires
Anilino(imino)methanesulfinic acid can be compared with other similar compounds such as:
Amino(imino)methanesulfonic acid: This compound has a similar structure but lacks the anilino group.
Thiourea trioxide: Another related compound with different functional groups.
Formamidinosulfonic acid: Shares some structural similarities but has distinct chemical properties
Propriétés
Formule moléculaire |
C7H8N2O2S |
|---|---|
Poids moléculaire |
184.22 g/mol |
Nom IUPAC |
amino(phenylimino)methanesulfinic acid |
InChI |
InChI=1S/C7H8N2O2S/c8-7(12(10)11)9-6-4-2-1-3-5-6/h1-5H,(H2,8,9)(H,10,11) |
Clé InChI |
PXYUWGXNHHWIDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C(N)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


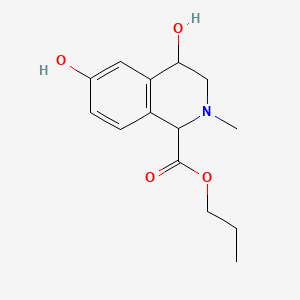


![(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13815307.png)
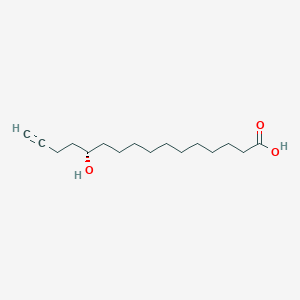
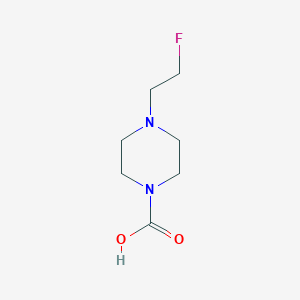
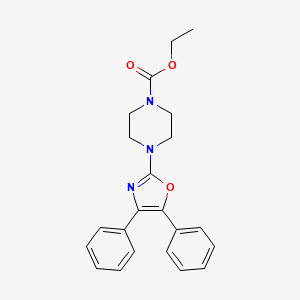

![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)

![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
